molecular formula C12H12O2 B160810 2,3-Dimethoxynaphthalene CAS No. 10103-06-7

2,3-Dimethoxynaphthalene

Cat. No. B160810
Key on ui cas rn: 10103-06-7
M. Wt: 188.22 g/mol
InChI Key: XYRPWXOJBNGTMX-UHFFFAOYSA-N
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Patent
US06903114B2

Procedure details

The solution of 2,3-dimethoxynaphthalene (16.5 g ), isobutyroylchloride (12.5 g) and aluminum chloride (15.7 g) in methylene chloride (200 ml) was stirred at ambient temperature overnight. The solution was then washed with saturated sodium bicarbonate and water, dried with sodium sulfate and evaporated. Finally the crude product was triturated with ether. Yield: 13.5 g, melting point 103-105° C.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]([O:13][CH3:14])=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1.[C:15](Cl)(=[O:19])[CH:16]([CH3:18])[CH3:17].[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[CH3:14][O:13][C:12]1[CH:11]=[C:10]2[C:5](=[CH:4][C:3]=1[O:2][CH3:1])[CH:6]=[C:7]([C:15](=[O:19])[CH:16]([CH3:18])[CH3:17])[CH:8]=[CH:9]2 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
COC1=CC2=CC=CC=C2C=C1OC
Name
Quantity
12.5 g
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
Quantity
15.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution was then washed with saturated sodium bicarbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Finally the crude product was triturated with ether

Outcomes

Product
Name
Type
Smiles
COC=1C=C2C=CC(=CC2=CC1OC)C(C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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